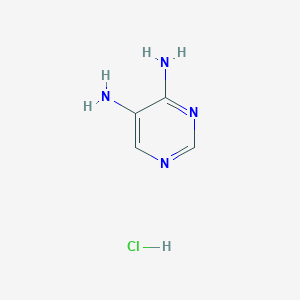

Pyrimidine-4,5-diamine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

pyrimidine-4,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-7-2-8-4(3)6;/h1-2H,5H2,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBNENHPZIJFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608758 | |

| Record name | Pyrimidine-4,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63211-97-2 | |

| Record name | Pyrimidine-4,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for Pyrimidine 4,5 Diamine Hydrochloride

Direct Synthetic Routes to Pyrimidine-4,5-diamine Hydrochloride

Direct synthetic routes to this compound typically involve the introduction and manipulation of functional groups on a pre-formed pyrimidine (B1678525) ring. These methods are often efficient as they build upon a readily available heterocyclic core.

Reductive Synthesis Approaches

A prominent and classical method for the synthesis of 4,5-diaminopyrimidines is through the reduction of a 5-nitro or 5-nitroso group. This approach, often encompassed within the Traube purine (B94841) synthesis, involves the introduction of a nitro or nitroso group at the 5-position of a 4-aminopyrimidine derivative, followed by its reduction to an amino group.

The general scheme involves the nitrosation of 4-aminopyrimidines followed by reduction. A common reducing agent used in this context is ammonium sulfide. chemistry-online.com Catalytic hydrogenation is another effective method for the reduction of the nitro group to an amine. For instance, 4-amino-5-nitropyrimidine can be hydrogenated in the presence of a palladium-on-carbon (Pd/C) catalyst to yield pyrimidine-4,5-diamine. researchgate.net This method is often clean and provides high yields of the desired product.

Table 1: Examples of Reductive Synthesis Approaches

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Amino-6-hydroxypyrimidine | 1. Nitrosation 2. Ammonium sulfide | 4,5-Diamino-6-hydroxypyrimidine | chemistry-online.com |

| 4,6-Diaminopyrimidine | 1. Nitrosation 2. Ammonium sulfide | 2,4,5-Triaminopyrimidine | chemistry-online.com |

Note: The table includes examples of reductive amination on related structures to illustrate the methodology's applicability.

Amination-Based Pyrimidine Ring Formation

Amination-based strategies focus on the direct introduction of amino groups onto the pyrimidine ring. This can be achieved through the nucleophilic substitution of leaving groups, such as halogens, on the pyrimidine core.

While direct amination of a dihalopyrimidine to form pyrimidine-4,5-diamine can be challenging due to regioselectivity issues, stepwise approaches are often employed. For instance, a 4,6-dichloropyrimidine (B16783) can be selectively mono-aminated, followed by further functionalization and subsequent introduction of the second amino group. nih.gov The use of substituted amines and palladium catalysis has been explored for the synthesis of various diaminopyrimidines. nih.gov

Precursor Chemistry and Synthetic Pathways to Pyrimidine Diamine Scaffolds

The construction of the pyrimidine diamine scaffold from acyclic or different heterocyclic precursors offers a versatile alternative to the functionalization of pre-formed pyrimidines. These methods allow for greater diversity in the substitution pattern of the final product.

Utilization of Halogenated Pyrimidine Precursors

Halogenated pyrimidines are key intermediates in the synthesis of pyrimidine-4,5-diamine and its derivatives. Dichloropyrimidines, such as 4,6-dichloropyrimidine, are particularly useful starting materials. chemicalbook.comsigmaaldrich.com The chlorine atoms can be sequentially or simultaneously substituted by amino groups.

For example, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride. mdpi.com This chlorinated intermediate can then undergo further nucleophilic substitution reactions. The synthesis of 2,5-diamino-4,6-dichloropyrimidine has been achieved through the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) using phosphorus oxychloride in the presence of amine hydrochlorides. google.com The resulting dichlorodiaminopyrimidine can then be a precursor to further derivatization.

Table 2: Synthesis via Halogenated Pyrimidine Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4,6-Diaminopyrimidine | 1. Diazotization (NaNO₂, HCl) 2. CuCl, HCl | 4,6-Dichloropyrimidine | chemicalbook.com |

| 2,5-Diamino-4,6-dihydroxypyrimidine | POCl₃, Quaternary ammonium chloride | 2,5-Diamino-4,6-dichloropyrimidine | google.com |

| 2-Amino-4-chloropyrimidines | Ammonia (B1221849), Hydroxylated solvent | 2,4-Diaminopyrimidine (B92962) hydrochlorides | google.com |

Multi-Component Reaction Design for Pyrimidine Diamine Construction

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine diamines in a single step from three or more starting materials. ijper.orgresearchgate.netorganic-chemistry.org These reactions often proceed through a cascade of events, forming multiple bonds in one pot.

A general strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. While specific MCRs leading directly to unsubstituted this compound are less common, the methodology is widely used to create substituted pyrimidine diamine scaffolds. For example, a three-component coupling reaction of an enamine, an orthoester, and ammonium acetate can yield 4,5-disubstituted pyrimidines. ijper.org

Intramolecular and Intermolecular Cyclization Strategies

The formation of the pyrimidine ring through cyclization reactions is a cornerstone of heterocyclic synthesis. These strategies can be either intramolecular, where a single molecule containing all the necessary atoms undergoes ring closure, or intermolecular, involving the reaction of two or more different molecules.

The Traube synthesis is a classic example that can be viewed as a combination of functional group manipulation followed by an intermolecular cyclization. After the formation of a 4,5-diaminopyrimidine (B145471), the purine ring is constructed by cyclization with a one-carbon unit like formic acid. chemistry-online.comslideshare.netslideshare.netthieme-connect.de

More direct cyclization approaches to form the pyrimidine ring itself often start with acyclic precursors. For instance, the reaction of malononitrile with amidines can lead to the formation of aminopyrimidines. The synthesis of 2-chloro-4,6-diamino-5-cyanopyrimidine has been achieved through the cyclization of the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene, which is derived from sodium dicyanamide and malononitrile. researchgate.net While this example yields a substituted derivative, it illustrates the principle of building the diaminopyrimidine core through cyclization.

Intramolecular cyclization strategies often involve the ring closure of a suitably functionalized open-chain precursor. For example, a molecule containing a cyano group and an amidine functionality could potentially cyclize to form a pyrimidine ring. researchgate.net

Synthetic Transformations and Functionalization of this compound

This compound serves as a versatile building block in organic synthesis, primarily due to the reactive nature of its constituent pyrimidine core and the functional amino groups. The electron-deficient character of the pyrimidine ring, further influenced by the amino substituents, dictates its reactivity towards various transformations. These reactions enable the introduction of a wide array of substituents and the construction of complex heterocyclic systems, most notably purines.

Nucleophilic Substitution Reactions at Pyrimidine Core Positions

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions, which are activated by the ring nitrogen atoms. For substitution to occur, these positions must be furnished with a suitable leaving group, typically a halogen. The general reactivity order for SNAr on the pyrimidine ring is C4(6) > C2 >> C5 acs.org. The presence of the 4,5-diamine groups significantly influences the electronic properties of the ring and, consequently, the course of these reactions.

While Pyrimidine-4,5-diamine itself does not have a leaving group, its halogenated precursors are key substrates for building substituted diaminopyrimidines. For instance, starting with a dihalopyrimidine, sequential substitution reactions can be employed to introduce different amino groups. The higher reactivity of the C4/C6 positions allows for selective mono-amination under mild conditions, with the second substitution requiring more forcing conditions or palladium catalysis nih.gov.

Research on 4,6-dichloropyrimidine demonstrates that heteroarylation of a sterically unhindered amine can proceed in almost quantitative yield. An increase in steric hindrance on the incoming amine nucleophile can result in lower yields nih.gov. In another example, the reaction of 2,4-diamino-5-bromo-6-hydroxyprimidine with thiourea leads to the formation of an isothiouronium salt, showcasing the displacement of a bromine atom adjacent to the amino groups rsc.org.

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Scaffolds

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantylalkylamine | Reflux | 4-Adamantylalkylamino-6-chloropyrimidine | 60-99% | nih.gov |

| 2-Chloropyrimidine | Various primary and secondary amines | KF, Water | 2-Aminopyrimidine derivatives | Moderate to Excellent | researchgate.net |

| 2,4-Diamino-5-bromo-6-hydroxyprimidine | Thiourea | Not specified | Isothiouronium salt | Not specified | rsc.org |

Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrimidine rings, allowing for the formation of C-C and C-N bonds under relatively mild conditions. Halogenated derivatives of diaminopyrimidines are common substrates for these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, has been successfully applied to synthesize aryl-substituted diaminopyrimidines. For example, 6-chloro-2,4-diaminopyrimidines can be coupled with various arylboronic acids to yield 6-aryl-2,4-diaminopyrimidines researchgate.net. Studies on 2,4-dichloropyrimidines have shown that microwave-assisted Suzuki coupling can be highly regioselective, favoring substitution at the more reactive C4 position with very low catalyst loading mdpi.com. This selectivity is a key advantage in the stepwise functionalization of the pyrimidine core.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling amines with aryl halides. This reaction has become a staple in medicinal chemistry for synthesizing complex amino-heterocycles wikipedia.orglibretexts.org. Starting from a chloropyrimidine, this palladium-catalyzed reaction allows the introduction of diverse amino substituents that might not be accessible through classical SNAr reactions researchgate.netbeilstein-journals.org. For instance, the introduction of a second, different amino substituent onto a 4-amino-6-chloropyrimidine intermediate is often achieved using Pd(0) catalysis when direct SNAr is not feasible nih.gov.

Table 2: Examples of Cross-Coupling Reactions on Halogenated Pyrimidines

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh3)4 | 6-Phenyl-2,4-diaminopyrimidine | researchgate.net |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh3)4 | 2-Chloro-4-arylpyrimidine | mdpi.com |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

| Buchwald-Hartwig | 2,4,6-Trichloropyrimidine | Phenylurea | Palladium catalyst | C-N coupled product | researchgate.net |

| Buchwald-Hartwig | 4-Amino-6-chloropyrimidine | Adamantane-containing amine | Pd(0)/DavePhos | 4,6-Diaminopyrimidine derivative | nih.gov |

Formation of Iminophosphoranes and Related Adducts

Iminophosphoranes (or phosphazenes) are compounds containing a phosphorus-nitrogen double bond, typically synthesized via the reaction of a phosphine with an organic azide (the Staudinger reaction) or the reaction of a phosphine dihalide with a primary amine in the presence of a base (the Kirsanov reaction) mdpi.com.

The amino groups of this compound are potential nucleophiles for forming such adducts. While direct reactions on Pyrimidine-4,5-diamine are not extensively documented in dedicated studies, the principles of iminophosphorane synthesis can be applied.

Staudinger Reaction Pathway : This would involve a two-step process starting from Pyrimidine-4,5-diamine. First, one of the primary amino groups would need to be converted to an azide group (-N3). This pyrimidinyl azide could then be reacted with a phosphine, such as triphenylphosphine (PPh3). The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide, leading to the expulsion of dinitrogen (N2) and the formation of an iminophosphorane wikipedia.orgorganic-chemistry.org. The resulting adduct would feature a P=N bond where the amino group was formerly located. This intermediate is often hydrolyzed in a subsequent step (Staudinger reduction) to yield a primary amine and a phosphine oxide wikipedia.orgresearchgate.net.

Kirsanov Reaction Pathway : This method allows for the direct conversion of a primary amine to an iminophosphorane. The amino group of Pyrimidine-4,5-diamine could react with a phosphine dihalide (e.g., PPh3Cl2), typically in the presence of a tertiary amine base to neutralize the generated HCl. This would directly yield the corresponding N-pyrimidinyl-iminophosphorane.

These iminophosphorane derivatives are valuable synthetic intermediates, particularly in aza-Wittig reactions for the synthesis of heterocycles.

Other Functional Group Interconversions

The two primary amino groups on the Pyrimidine-4,5-diamine core are amenable to a variety of common functional group transformations, including acylation, alkylation, and, most significantly, cyclization reactions to form fused heterocyclic systems.

Cyclization to Purines : The most important transformation of 4,5-diaminopyrimidines is their use as precursors for the synthesis of the purine scaffold. This classic method, known as the Traube purine synthesis, involves the cyclization of the diamine with a one-carbon unit source chemistry-online.com. The adjacent amino groups are perfectly positioned to react with various carbonyl compounds or their equivalents to form the five-membered imidazole (B134444) ring fused to the pyrimidine core.

Common reagents for this cyclization include:

Formic acid (HCOOH) : Leads to the formation of unsubstituted purines.

Aldehydes (R-CHO) : In the presence of an oxidant, this yields 8-substituted purines chemistry-online.comresearchgate.net.

Urea or Carbon Disulfide : These reagents can be used to generate 8-oxo and 8-thioxo purine derivatives, respectively researchgate.net.

This transformation is fundamental to the synthesis of a vast number of biologically significant molecules, as the purine ring is a core component of nucleic acids (adenine, guanine) and other natural products researchgate.netutah.eduwikipedia.org.

N-Alkylation : The amino groups can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction can be controlled to achieve mono- or di-alkylation at each nitrogen, although regioselectivity between the N4 and N5 positions can be a challenge. Studies on related aminopyrimidines have demonstrated efficient N-alkylation using heterogeneous catalysts, offering good yields and selectivity ias.ac.in.

N-Acylation : Reaction with acyl chlorides or anhydrides readily converts the amino groups into amides. This can be used as a protective strategy or to introduce specific functional moieties. For example, cyclization of a thiocyanato-diaminopyrimidine was effected with acetic anhydride, which also resulted in the acylation of the amino groups rsc.org.

Detailed Mechanistic Insights into Reactions Involving Pyrimidine 4,5 Diamine Hydrochloride

Reaction Mechanism Elucidation in Pyrimidine (B1678525) Ring Assembly

The assembly of the pyrimidine ring is a cornerstone of heterocyclic chemistry, providing a scaffold for numerous biologically important molecules. The synthesis of substituted pyrimidines, including diamino derivatives, often involves the condensation of a three-carbon component with a source of the N-C-N fragment, such as guanidine (B92328) or amidines. organic-chemistry.orgepo.org

One common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) hydrochloride, a related structure, utilizes the cyclization of guanidinium (B1211019) hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide. google.com The mechanism proceeds through several key steps:

Deprotonation: The base abstracts a proton from the active methylene (B1212753) group of the malonate ester, generating a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks one of the electrophilic carbon atoms of the guanidinium ion.

Cyclization: An intramolecular nucleophilic attack occurs, where a nitrogen atom from the guanidine moiety attacks the second ester carbonyl group.

Elimination: The reaction cascade is completed by the elimination of two molecules of alcohol (methanol in this case), leading to the formation of the aromatic pyrimidine ring.

Subsequent steps to introduce the 5-amino group typically involve nitrosation at the C5 position, followed by reduction. For example, sodium nitrite (B80452) in an acidic medium can introduce a nitroso group, which is then reduced to an amine using agents like sodium dithionite (B78146) ("vat powder") or through catalytic hydrogenation with a Raney nickel or palladium-carbon catalyst. google.com The final step involves salt formation with hydrochloric acid to yield the hydrochloride salt. google.com

The following table summarizes the key stages in a representative synthesis of a diamino-pyrimidine derivative. google.com

| Step | Reagents | Key Transformation | Intermediate/Product |

| 1. Ring Formation | Guanidinium hydrochloride, Dimethyl malonate, Sodium methoxide | Condensation and cyclization | 2-Amino-4,6-dihydroxypyrimidine |

| 2. Nitrosation | Intermediate from Step 1, Sodium Nitrite, Acid | Electrophilic substitution | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine |

| 3. Reduction | Intermediate from Step 2, Raney Nickel/H₂ or Sodium Dithionite | Reduction of nitroso group | 2,5-Diamino-4,6-dihydroxypyrimidine |

| 4. Salt Formation | Intermediate from Step 3, Hydrochloric Acid | Acid-base reaction | 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride |

This interactive table outlines a common synthetic pathway for a diamino-pyrimidine structure, illustrating the sequence of reactions from starting materials to the final product.

Mechanistic Studies of Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyrimidine ring, which is activated towards nucleophilic attack due to the electron-withdrawing nature of its nitrogen atoms. nih.gov This reaction is crucial for introducing a wide variety of substituents. The classical SNAr mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net

However, recent investigations have revealed that the SNAr mechanism is more complex than previously assumed, with many reactions proceeding through a concerted (cSNAr) pathway, where bond formation and bond breaking occur in a single step. nih.govrsc.org Some studies propose that SNAr reactions exist on a "mechanistic continuum," with the specific pathway—stepwise, concerted, or borderline—depending on the nature of the substrate, nucleophile, leaving group, and reaction conditions. rsc.orgnih.gov

In the context of pyrimidines, SNAr reactions are common. For example, the displacement of halide leaving groups from positions 4 and 6 of the pyrimidine ring is a well-established method for synthesizing substituted aminopyrimidines. nih.govnih.gov In the reaction of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines, monoamination occurs readily. nih.gov However, introducing a second amino group often requires more forcing conditions or palladium catalysis, indicating a change in the reactivity of the ring after the first substitution. nih.gov

Unexpected reactivity can also be observed. In studies on 6-alkoxy-4-chloro-5-nitropyrimidines, reaction with primary amines led to the substitution of not only the chlorine atom but also the alkoxy group, which is typically a poorer leaving group. chemrxiv.org This highlights that the relative leaving group ability can be highly dependent on the specific electronic environment of the pyrimidine ring. chemrxiv.org Kinetic studies are essential for dissecting these mechanisms, as different reaction conditions and additives can lead to changes in the operative pathway. researchgate.net

Investigation of Intramolecular Cyclization Pathways

The adjacent amino groups in pyrimidine-4,5-diamine make it an ideal precursor for the synthesis of fused heterocyclic systems, most notably purines. researchgate.net The investigation of these intramolecular cyclization pathways is critical for understanding the formation of these biologically significant molecules. The general mechanism involves the reaction of the diamine with a one-carbon electrophile, such as an aldehyde, orthoester, or formic acid.

The process typically begins with the more nucleophilic 5-amino group attacking the electrophile, followed by the formation of an intermediate (e.g., a Schiff base when using an aldehyde). The subsequent step is an intramolecular cyclization, where the 4-amino group attacks the intermediate carbon, leading to ring closure. A final dehydration or elimination step then yields the aromatic fused imidazole (B134444) ring of the purine (B94841) system. researchgate.net

Intramolecular SNAr reactions also represent a key cyclization pathway. When a pyrimidine ring bears both a nucleophilic group and a leaving group in appropriate positions, intramolecular cyclization can occur in preference to intermolecular reactions. nih.gov For instance, a 6-chloropyrimidine substituted at the 5-position with a side chain containing a nucleophile (like an amine) can undergo intramolecular displacement of the chloride to form a fused ring system. nih.gov This process was observed during the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides, which led to the formation of cyclized tetrahydrooxazepine products as the major outcome. nih.gov

An unexpected cyclization was also noted during the synthesis of 8-substituted purines, where diazotization of a 4,5-diaminopyrimidine (B145471) derivative with sodium nitrite under acidic conditions led to the formation of a 7-chloro-3H- wikipedia.orgrsc.orgnih.govtriazolo[4,5-d]pyrimidine, demonstrating that the reaction pathway can be sensitively controlled by the choice of reagents. researchgate.net

Exploration of Rearrangement Mechanisms (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocycles, including pyrimidines. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closure sequence. nih.gov In the context of pyrimidines, a common example is the isomerization of 1-alkyl-2-iminopyrimidines into 2-(alkylamino)pyrimidines. wikipedia.org

The generally accepted mechanism for the Dimroth rearrangement in pyrimidines under basic conditions involves the following steps:

Addition: A hydroxide (B78521) ion (or water) adds to the C2 position of the protonated iminopyrimidine.

Ring Opening: The pyrimidine ring opens to form an aminoaldehyde intermediate. wikipedia.org

Rotation: Rotation occurs around the C-C single bonds of the open-chain intermediate.

Ring Closure: The terminal amino group attacks the aldehyde carbon, re-forming the pyrimidine ring but with the exocyclic and endocyclic nitrogen atoms having switched positions.

Dehydration: Elimination of a water molecule restores the aromaticity of the pyrimidine ring.

The rearrangement can also be catalyzed by acid. nih.govbenthamscience.com The rate of the Dimroth rearrangement is influenced by several factors. Electron-withdrawing substituents on the pyrimidine ring can decrease the π-electron density and increase the rate of rearrangement. nih.gov The nature of the substituents on the nitrogen atoms also plays a role; for example, inserting a prop-2-ynyl substituent into an iminopyrimidine was found to increase the rate of the rearrangement. rsc.org In some cases, the Dimroth rearrangement can compete with other reactions, such as intramolecular cyclization. rsc.org

Application of Computational Methods in Mechanism Investigation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms involving pyrimidine derivatives, providing insights that are often difficult to obtain through experimental means alone. nih.gov Density Functional Theory (DFT) is a widely used method to model molecular structures, calculate reaction energy profiles, and characterize the geometries of transition states and intermediates. nih.govrsc.orgresearchgate.net

In the study of SNAr reactions on pyrimidines, computational methods have been used to elucidate the role of different leaving groups and to explore the mechanistic dichotomy between stepwise and concerted pathways. chemrxiv.org By calculating the activation energies for different potential routes, researchers can predict the most likely mechanism. For example, DFT calculations helped explain why an alkoxy group could be displaced in preference to a chlorine atom in a 5-nitropyrimidine (B80762) system by showing the stability of a key Meisenheimer complex intermediate. chemrxiv.org

Computational studies are also applied to understand enzymatic reactions involving pyrimidine-like structures. In the study of dihydropyrimidinase, a quantum mechanical cluster approach based on DFT was used to model the enzyme's active site and elucidate the catalytic mechanism of ring opening. rsc.orgresearchgate.net These calculations can reveal the roles of specific amino acid residues in stabilizing transition states and determining stereospecificity. rsc.orgresearchgate.net

Furthermore, DFT calculations can be used to analyze the electronic properties of molecules, such as the energies of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). nih.gov This information helps in understanding the reactivity of different sites on the pyrimidine ring and predicting how it will interact with other reagents. nih.gov

The following table presents examples of how computational methods are applied to study reaction mechanisms.

| Computational Method | Application in Mechanism Investigation | Example System | Key Insights Gained |

| Density Functional Theory (DFT) | Calculating reaction energy profiles, optimizing transition state geometries. | SNAr on 6-alkoxy-4-chloro-5-nitropyrimidine chemrxiv.org | Elucidation of Meisenheimer complex stability, explaining unexpected leaving group preference. |

| Quantum Mechanics (QM) Cluster Models | Simulating enzyme active sites to study catalytic cycles. | Dihydropyrimidinase acting on dihydrouracil (B119008) rsc.orgresearchgate.net | Identified key amino acid residues, confirmed the role of Tyr172 in transition-state stabilization. |

| Frontier Molecular Orbital (FMO) Analysis | Predicting reactivity and electron-donating/accepting character. | Imidazo[1,2-a]pyrimidine derivatives nih.gov | Understanding the relationship between molecular structure and reactivity. |

This interactive table showcases the application of various computational techniques to investigate the mechanisms of reactions involving pyrimidine and related heterocyclic systems.

Advanced Spectroscopic and Structural Characterization Techniques for Pyrimidine 4,5 Diamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Pyrimidine-4,5-diamine hydrochloride in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of the molecular skeleton and the position of substituents.

In the ¹H NMR spectrum, the protons on the pyrimidine (B1678525) ring and the amine groups give rise to characteristic signals. The two protons on the pyrimidine ring (H-2 and H-6) are expected to appear as distinct singlets in the aromatic region of the spectrum. The chemical shifts of the amine protons (-NH₂) can vary and may appear as broad signals due to exchange processes and quadrupolar effects of the nitrogen atom. In the hydrochloride salt, protonation of a ring nitrogen will influence the chemical shifts of adjacent protons, typically causing them to shift downfield (to a higher ppm value) compared to the free base.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum will show four distinct signals corresponding to the four unique carbon atoms in the pyrimidine ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-donating amino groups. Carbons C-4 and C-5, being directly attached to amino groups, will have their resonances shifted upfield compared to C-2 and C-6. Studies on substituted aminopyrimidines have noted that primary amines at the 4-position can exhibit line broadening effects at room temperature due to the presence of rotamers, which can be a useful diagnostic tool for identifying regioisomers. researchgate.net

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H-2 | ¹H | ~8.0-8.5 | Singlet | Adjacent to two ring nitrogens. |

| H-6 | ¹H | ~7.5-8.0 | Singlet | Adjacent to one ring nitrogen. |

| NH₂ (C4/C5) | ¹H | Variable (broad) | Broad Singlet | Chemical shift and broadening are dependent on solvent, concentration, and temperature. |

| C-2 | ¹³C | ~150-155 | - | Carbon between two nitrogen atoms. |

| C-4 | ¹³C | ~145-150 | - | Carbon attached to an amino group. |

| C-5 | ¹³C | ~120-125 | - | Carbon attached to an amino group. |

| C-6 | ¹³C | ~140-145 | - | Ring carbon adjacent to C-5. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule. mdpi.com These techniques probe the vibrational modes of molecular bonds, and together they provide a comprehensive fingerprint of the compound. dergipark.org.tr For this compound, these spectra are dominated by vibrations of the amino groups and the pyrimidine ring.

Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar bonds. Key features for this compound include:

N-H Stretching: The two amino groups give rise to characteristic sharp bands in the 3100-3500 cm⁻¹ region. Typically, primary amines show two bands corresponding to symmetric and asymmetric stretching vibrations.

N-H Bending (Scissoring): A strong absorption band around 1600-1650 cm⁻¹ is indicative of the scissoring deformation of the -NH₂ groups.

C=N and C=C Stretching: Vibrations from the pyrimidine ring produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

Ring Vibrations: "Ring breathing" and other skeletal vibrations of the pyrimidine ring appear in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric bonds. For this molecule, Raman spectra are especially useful for characterizing the aromatic ring system.

Symmetric Ring Breathing: A strong, sharp band, characteristic of the pyrimidine ring, is a prominent feature.

C-N and C-C Stretching: Symmetric stretching modes of the ring that are weak in the IR spectrum may appear strongly in the Raman spectrum.

Spectral investigations of related diaminopyrimidines provide a basis for the assignment of these fundamental vibrational modes. rsc.orgnih.gov

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Asymmetric N-H Stretch | IR/Raman | 3400 - 3500 | Stretching of amine N-H bonds. |

| Symmetric N-H Stretch | IR/Raman | 3300 - 3400 | Stretching of amine N-H bonds. |

| N-H Scissoring | IR | 1600 - 1650 | Bending motion of -NH₂ groups. |

| Ring C=N/C=C Stretch | IR/Raman | 1400 - 1600 | Stretching vibrations within the pyrimidine ring. |

| Ring Breathing | Raman | ~990 - 1010 | Symmetric expansion/contraction of the ring. |

| C-N Stretch | IR | 1250 - 1350 | Stretching of the bond between ring carbons and amino groups. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For Pyrimidine-4,5-diamine, the molecular formula is C₄H₆N₄, giving it a molecular weight of approximately 110.12 g/mol . nih.govwikipedia.org

In an electron ionization (EI) mass spectrum, the parent molecule typically forms a molecular ion (M⁺˙) which corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides a roadmap for deducing the molecule's structure. nih.gov

A plausible fragmentation pathway for Pyrimidine-4,5-diamine begins with the stable molecular ion at m/z 110. A common fragmentation route for nitrogen-containing aromatic rings is the loss of hydrogen cyanide (HCN, 27 Da). The pyrimidine ring can undergo cleavage, leading to the sequential loss of HCN molecules. Another likely fragmentation involves the loss of ammonia (B1221849) (NH₃, 17 Da) or related amino fragments from the substituent groups. researchgate.net

| m/z | Proposed Ion/Fragment | Proposed Neutral Loss |

|---|---|---|

| 110 | [C₄H₆N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 83 | [C₃H₄N₃]⁺ | HCN |

| 67 | [C₃H₃N₂]⁺ | NH₃ from fragment |

| 56 | [C₂H₂N₂]⁺˙ | HCN from m/z 83 |

| 40 | [C₂H₂N]⁺ | HCN from fragment |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The data presented below is for a representative 2,4-diaminopyrimidin-1-ium salt, which illustrates the type of detailed structural information obtained from this technique. ibb.waw.pl

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3639(3) |

| b (Å) | 9.2141(3) |

| c (Å) | 13.6288(4) |

| α (°) | 90 |

| β (°) | 109.118(3) |

| γ (°) | 90 |

| Volume (ų) | 1229.28(7) |

| Z (Molecules per unit cell) | 4 |

Integration of Theoretical Spectroscopy with Experimental Data (e.g., DFT-GIAO NMR)

In cases of complex structures or ambiguous spectral data, combining experimental results with theoretical calculations provides a powerful strategy for structural verification. Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. ijcce.ac.ir When applied to NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the NMR shielding tensors for each nucleus. mdpi.com

The process involves first optimizing the molecular geometry of the compound using DFT to find its lowest energy conformation. Then, using this optimized geometry, the GIAO-DFT calculation is performed to compute the absolute magnetic shielding (σ) for each nucleus. Since experimental NMR reports chemical shifts (δ) relative to a standard (like TMS), the calculated shielding values are converted to chemical shifts using the following equation: δ_calc = σ_ref - σ_calc, where σ_ref is the calculated shielding of the reference compound at the same level of theory.

By comparing the calculated δ_calc values with the experimentally observed δ_exp values, a correlation can be established. A strong linear correlation between the theoretical and experimental data provides high confidence in the structural and spectral assignments. mdpi.com This integrated approach is particularly valuable for distinguishing between isomers, assigning complex spectra, and understanding the electronic effects of substituents on chemical shifts. researchgate.net

Theoretical and Computational Studies on Pyrimidine 4,5 Diamine Hydrochloride Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to explore the reactivity and electronic characteristics of organic compounds. ijcce.ac.ir DFT methods, such as B3LYP combined with basis sets like 6-31G++(d,p) or 6-311G(d,p), allow for the optimization of molecular geometry and the calculation of various electronic properties in a gaseous phase or solution. tandfonline.combhu.ac.inresearchgate.net These calculations are fundamental for understanding the intrinsic properties of the Pyrimidine-4,5-diamine hydrochloride molecule.

The MEP map is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net It visualizes the electrostatic potential on the molecule's surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. bhu.ac.inresearchgate.net For pyrimidine (B1678525) derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of substituents often show the most negative potential, marking them as likely sites for interaction. researchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors This table is illustrative, based on parameters typically calculated for pyrimidine derivatives.

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | (I+A)/2 | The ability of the molecule to attract electrons. |

| Chemical Hardness | η | (I-A)/2 | Measures the resistance of a molecule to change its electron configuration. A high energy gap implies high hardness and stability. researchgate.net |

| Global Softness | σ | 1/(2η) | The inverse of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index | ω | χ2/(2η) | Measures the propensity of a species to accept electrons. |

Data sourced from methodologies described in researchgate.net.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, determining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive as it can be easily excited, whereas a large energy gap indicates high stability and low reactivity. researchgate.net In studies of diaminopyrimidine derivatives, the charge density for the HOMO is often located over the diaminopyrimidine ring, while the LUMO's density can be distributed over other parts of the molecule, depending on its substituents. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters This table presents a conceptual framework for FMO analysis of pyrimidine systems.

| Parameter | Description |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the electron-accepting ability of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |

Data sourced from methodologies described in ijcce.ac.irresearchgate.net.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of molecules, particularly protein-ligand complexes, in a simulated physiological environment. tandfonline.com In drug design, MD simulations are often performed for periods such as 100 nanoseconds to assess the stability of a potential drug candidate within the binding pocket of its target protein. tandfonline.com

The stability of the protein-ligand complex is typically analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the active site. tandfonline.com RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein, indicating which parts of the protein are most affected by the ligand's binding. tandfonline.com

Molecular Docking and Ligand-Target Interaction Analysis in Scaffold Design

The pyrimidine-4,5-diamine structure is a "privileged scaffold," meaning it can serve as a basis for designing ligands for a variety of biological targets. mdpi.comnih.gov Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method helps in understanding the interactions that stabilize the complex and guides the design of more potent and selective inhibitors.

Molecular docking simulations are extensively used to predict the biological activity of novel compounds based on pyrimidine scaffolds. By docking derivatives of pyrimidine-4,5-diamine into the active sites of target proteins, researchers can estimate their binding affinity and predict their inhibitory potential.

For example, diaminopyrimidine derivatives have been successfully docked into the ATP binding site of various kinases. nih.gov These studies often reveal crucial hydrogen bonding interactions between the nitrogen atoms of the diaminopyrimidine core and key amino acid residues in the "hinge region" of the kinase, such as Cys502 in Focal Adhesion Kinase (FAK). nih.gov Similarly, docking studies on KRAS-G12D inhibitors have shown that a protonated bicyclic moiety can form critical hydrogen bonds with residues like Asp12 and Gly60. mdpi.com The binding is further stabilized by hydrophobic interactions with surrounding residues. nih.govnih.gov

Table 3: Examples of Pyrimidine Scaffold Interactions with Biological Targets

| Target Protein | Pyrimidine Derivative Scaffold | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| VEGFR-2 | Thieno[2,3-d]pyrimidine | Cys919, Asp1046 | Hydrogen Bonding | rsc.org |

| Focal Adhesion Kinase (FAK) | 2,4-Diaminopyrimidine (B92962) | Cys502, Ala452, Val484 | Hydrogen Bonding, Hydrophobic | nih.gov |

| KRAS-G12D | Pyrido[4,3-d]pyrimidine | Asp12, Gly60 | Hydrogen Bonding | mdpi.com |

| BRD4 | Aminopyrimidine-2,4-dione | Asn140, Tyr97, Pro82 | Hydrogen Bonding, Hydrophobic | nih.gov |

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.govresearchgate.net Computational tools play a vital role in elucidating SAR by correlating structural modifications with binding affinity and activity. rsc.org

For a series of pyrimidine-4,5-diamine derivatives, computational analysis can explain why certain substituents enhance activity while others diminish it. For instance, in the design of novel kinase inhibitors, SAR studies on 2,4-diaminopyrimidine derivatives have been conducted by varying substituents on the aromatic ring and the terminal aniline (B41778) group. rsc.org Molecular docking can reveal that adding a specific functional group allows for an additional hydrogen bond or a more favorable hydrophobic interaction, thus increasing potency. Conversely, a bulky substituent might cause a steric clash within the binding pocket, leading to reduced activity. This iterative process of computational prediction and experimental validation is central to modern medicinal chemistry. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling of this compound Systems

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in drug discovery and development for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that govern a compound's efficacy. The development of a QSAR model involves calculating a range of molecular descriptors and then using statistical methods to build a predictive model.

Although no direct QSAR studies on this compound were identified, related research on other diaminopyrimidine derivatives offers insights into the types of descriptors and methodologies that would be applicable. For instance, QSAR studies on substituted 2,4-diaminopyrimidines and pyrimidine-4,6-diamines have successfully modeled their activities as inhibitors of various enzymes, such as dihydrofolate reductase and Janus kinase 3. mdpi.comopenrepository.com

A hypothetical QSAR study on this compound and its analogs would likely involve the following steps:

Dataset Compilation: A series of molecules based on the Pyrimidine-4,5-diamine core would be synthesized, and their biological activities against a specific target would be experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in a molecule.

Geometrical Descriptors: 3D properties such as molecular surface area and volume.

Quantum-Chemical Descriptors: Electronic properties like HOMO/LUMO energies, dipole moment, and atomic charges.

Physicochemical Descriptors: Properties like lipophilicity (logP) and polarizability.

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) would be employed to create a mathematical equation linking the most relevant descriptors to the biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously assessed using internal and external validation techniques, including cross-validation (leave-one-out or leave-many-out) and validation with an external test set of compounds not used in the model development.

In the absence of specific studies on this compound, the following tables present hypothetical data structures that would be generated in such a QSAR analysis, based on common practices in the field.

Table 1: Hypothetical Molecular Descriptors for a Series of Pyrimidine-4,5-diamine Analogs

| Compound ID | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | HOMO (eV) | LUMO (eV) |

| PDH-01 | 146.59 | -1.25 | 78.48 | -5.89 | -0.45 |

| PDH-02 | 160.62 | -0.95 | 78.48 | -5.85 | -0.42 |

| PDH-03 | 174.65 | -0.65 | 78.48 | -5.82 | -0.39 |

| PDH-04 | 192.64 | -0.50 | 87.71 | -6.01 | -0.55 |

| PDH-05 | 208.67 | -0.20 | 87.71 | -5.98 | -0.52 |

Table 2: Hypothetical Biological Activity and Predicted Values from a QSAR Model

| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |

| PDH-01 | 6.52 | 6.48 | 0.04 |

| PDH-02 | 6.78 | 6.81 | -0.03 |

| PDH-03 | 7.15 | 7.12 | 0.03 |

| PDH-04 | 6.95 | 6.99 | -0.04 |

| PDH-05 | 7.30 | 7.25 | 0.05 |

Table 3: Hypothetical Statistical Parameters of a QSAR Model

| Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.92 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.85 | A measure of the predictive ability of the model, determined by cross-validation. |

| SEE (Standard Error of Estimate) | 0.15 | A measure of the accuracy of the predictions. |

| F-statistic | 120.5 | A value from an F-test, used to determine if the overall regression model is statistically significant. |

It is important to reiterate that the data presented in these tables are purely illustrative and are intended to demonstrate the format and type of information that a QSAR study would provide. Future computational and experimental research is required to develop validated QSAR models specifically for this compound and its derivatives.

Strategic Applications of Pyrimidine 4,5 Diamine Hydrochloride in Advanced Chemical Synthesis and Materials Science

Utility as a Precursor in Purine (B94841) Synthesis

The most prominent application of pyrimidine-4,5-diamine is in the synthesis of the purine core, a fundamental component of nucleic acids and numerous bioactive molecules. The classical method for this transformation is the Traube purine synthesis, first reported in 1900. This reaction involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit source to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. researchgate.net

The process typically begins with the reaction of pyrimidine-4,5-diamine with formic acid, which serves as the source for the C8 position of the purine ring. The reaction proceeds through the formylation of the more nucleophilic 5-amino group, followed by a cyclodehydration step to yield the final purine. researchgate.net Variations of this synthesis can employ other one-carbon sources, such as formamide or diethoxymethyl acetate, to achieve the ring closure. researchgate.net This method is highly versatile, allowing for the synthesis of a wide range of substituted purines by starting with appropriately substituted 4,5-diaminopyrimidines. nih.gov The general reaction is outlined below:

| Starting Pyrimidine Derivative | C1 Source/Reagent | Resulting Purine | Reference |

|---|---|---|---|

| Pyrimidine-4,5-diamine | Formic Acid (HCOOH) | Purine | researchgate.net |

| 4,5-Diamino-6-hydroxypyrimidine | Formic Acid (HCOOH) | Hypoxanthine | researchgate.net |

| 4,5,6-Triaminopyrimidine | Formic Acid (HCOOH) | Adenine | researchgate.net |

| 2,4,5-Triamino-6-hydroxypyrimidine | Formic Acid (HCOOH) | Guanine | researchgate.net |

| 4,5-Diaminopyrimidine | Urea | 8-Oxopurine (Xanthine) | researchgate.net |

Construction of Fused Heterocyclic Ring Systems

The adjacent amino groups of pyrimidine-4,5-diamine hydrochloride provide a reactive di-nucleophilic site ideal for the construction of various five- and six-membered rings fused to the pyrimidine core. This strategy has been extensively used to generate diverse heterocyclic scaffolds.

Pyrimidopyrimidines and their Subclasses

Pyrimido[4,5-d]pyrimidines are synthesized by reacting 4,5-diaminopyrimidines with reagents that can provide a three-atom bridge to form the second pyrimidine ring. These reagents are typically 1,3-dielectrophiles. For instance, condensation with malonic acid derivatives or β-ketoesters can lead to the formation of the pyrimido[4,5-d]pyrimidine skeleton. mdpi.comnih.gov The reaction involves a double condensation between the two amino groups of the pyrimidine and the two electrophilic centers of the reagent, followed by cyclization. This approach is valuable for creating compounds with diverse biological activities, including potential antitumor agents. mdpi.comresearchgate.net

| Starting Pyrimidine | Reagent | Fused Heterocycle Class | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Formaldehyde and Primary Aromatic Amines | Pyrimido[4,5-d]pyrimidine | nih.gov |

| 4,5-Diaminopyrimidine | β-Ketoesters | Pyrimido[4,5-d]pyrimidine |

Triazolopyrimidines and Azapurines

The synthesis of v-triazolo[4,5-d]pyrimidines, also known as 8-azapurines, can be directly achieved from pyrimidine-4,5-diamine. This transformation is accomplished through diazotization of the vicinal diamino groups with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The reaction proceeds by the formation of a diazonium salt at one of the amino groups, which is then intramolecularly attacked by the adjacent amino group to form the fused triazole ring. This method provides a direct entry into the 8-azapurine scaffold, which is of significant interest in medicinal chemistry for developing analogues of biologically important purines.

| Starting Pyrimidine | Reagent | Fused Heterocycle Class | Reference |

|---|---|---|---|

| Pyrimidine-4,5-diamine | Nitrous Acid (NaNO₂/HCl) | v-Triazolo[4,5-d]pyrimidine (8-Azapurine) | |

| 4,5-Diamino-6-chloropyrimidine | Nitrous Acid (NaNO₂/HCl) | 4-Chloro-v-triazolo[4,5-d]pyrimidine |

Thienopyrimidines and Related Heterocycles

The construction of a thiophene ring fused to the pyrimidine core, to form thieno[2,3-d]pyrimidines, can be envisioned starting from pyrimidine-4,5-diamine. While the more common route to this scaffold involves building the pyrimidine ring onto a pre-existing 2-aminothiophene (often synthesized via the Gewald reaction), the reverse is synthetically plausible. mdpi.com This would involve a reaction sequence where the two carbons of the thiophene ring are introduced by reacting the diaminopyrimidine with an appropriate reagent. A potential strategy involves the reaction of 4,5-diaminopyrimidine with α-haloketones or α-halocarbonyls in the presence of a sulfur source, leading to a cyclocondensation that forms the fused thiophene ring.

Pyrrolopyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are important purine analogs. A common synthetic route to this scaffold involves the reaction of a 4,5-diaminopyrimidine with a 1,4-dicarbonyl compound or its equivalent, which constitutes a Paal-Knorr type pyrrole synthesis. Alternatively, the reaction with α-haloketones can also lead to the formation of the fused pyrrole ring. In this case, one amino group initially displaces the halide, and the second amino group then condenses with the ketone carbonyl, followed by cyclization and dehydration to form the aromatic pyrrole ring. This method allows for the introduction of various substituents on the pyrrole ring depending on the choice of the dicarbonyl or α-haloketone reagent.

| Starting Pyrimidine | Reagent Type | Fused Heterocycle Class | Reference |

|---|---|---|---|

| 4,5-Diaminopyrimidine | α-Haloketone (e.g., phenacyl bromide) | Pyrrolo[2,3-d]pyrimidine | |

| 4,5-Diaminopyrimidine | 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) | Pyrrolo[2,3-d]pyrimidine |

Thiazolopyrimidines

The thiazolo[4,5-d]pyrimidine scaffold can be readily synthesized from pyrimidine-4,5-diamine by constructing the fused thiazole ring. A well-established method involves the reaction of the diaminopyrimidine with carbon disulfide or an isothiocyanate. nih.gov When carbon disulfide is used, the reaction typically proceeds in a basic medium like pyridine, leading to the formation of a dithiocarbamate intermediate which then cyclizes to form a 2-mercaptothiazolo[4,5-d]pyrimidine. Alternatively, reaction with an isothiocyanate (R-N=C=S) provides a versatile route to 2-substituted-aminothiazolo[4,5-d]pyrimidines, where the substituent is derived from the isothiocyanate used. nih.gov

| Starting Pyrimidine | Reagent | Fused Heterocycle Class | Reference |

|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | Acetic Anhydride / Thiocyanation | 2,5-Diamino-7-hydroxythiazolo[4,5-d]pyrimidine | |

| 4,5-Diaminopyrimidine | Carbon Disulfide (CS₂) | 2-Mercaptothiazolo[4,5-d]pyrimidine | nih.gov |

| 4,5-Diaminopyrimidine | Phenyl isothiocyanate | 2-(Phenylamino)thiazolo[4,5-d]pyrimidine | nih.gov |

Integration into Complex Organic Architectures

This compound serves as a foundational building block in the synthesis of a multitude of complex organic molecules and fused heterocyclic systems. Its vicinal diamine functionality makes it an exceptionally versatile precursor for constructing bicyclic and polycyclic structures through condensation and cyclization reactions. The synthetic adaptability of the pyrimidine core allows for the creation of structurally diverse analogues, which is instrumental in designing molecules for various therapeutic targets. researchgate.net

A primary application of this compound is in the synthesis of purine derivatives. researchgate.net Purines, fundamental components of nucleic acids, can be synthesized through the coupling of 4,5-diaminopyrimidines with various reagents. researchgate.net This approach allows for the generation of purine libraries with multiple points of diversity, which is highly valuable in drug discovery. researchgate.net

Furthermore, pyrimidine-4,5-diamine derivatives are key reactants in the formation of other fused heterocyclic systems. For instance, their condensation with α-halogeno-ketones has been shown to produce pyrimido[4,5-b] researchgate.netmskcc.orgoxazines. rsc.org The nature of the final product in these reactions is influenced by the specific reactants and conditions used. rsc.org The reactivity of the resulting pyrimido[4,5-b] researchgate.netmskcc.orgoxazines has also been a subject of preliminary studies. rsc.org

The pyrimidine scaffold is also integral to the construction of larger, hybrid molecules with potential biological activity. A notable example is the synthesis of indazol-pyrimidine derivatives. In one study, new classes of these hybrids were created and evaluated as cytotoxic agents against several human cancer cell lines, including MCF-7 (breast), A549 (lung), and Caco-2 (colon). mdpi.com Several of these compounds demonstrated potent cytotoxic activity, in some cases exceeding that of the reference drug, Staurosporine. mdpi.com

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Caco-2 IC₅₀ (µM) |

|---|---|---|---|

| 4a | 4.08 | - | - |

| 4b | - | - | 0.827 |

| 4c | 2.73 | - | - |

| 4d | 3.74 | - | - |

| 5a | 3.67 | - | - |

| 5f | 1.858 | 3.628 | 1.056 |

| 5h | - | 1.378 | - |

| Staurosporine (Reference) | 8.029 | 7.354 | 4.202 |

Another significant class of complex architectures derived from pyrimidine diamines is the pyridodipyrimidines. These are fused tricyclic systems containing four or five nitrogen atoms. nih.gov Various synthetic methodologies, including catalyst-free and catalyst-mediated multi-component reactions, have been developed to construct these scaffolds, often starting from precursors like 6-aminouracil, which shares a similar reactive moiety with pyrimidine-4,5-diamine. nih.gov

Exploration in Advanced Materials and Energetic Compounds Research

The pyrimidine skeleton is being actively explored as a structural motif for the development of advanced materials, particularly high-energy density materials (HEDMs). rsc.org The nitrogen-rich nature of the pyrimidine ring makes it an attractive backbone for energetic compounds, which derive their energy from the large number of N-N and C-N bonds that release significant energy upon decomposition to form stable N₂ gas. rsc.org

Recent research has focused on the "skeletal editing" of pyrimidines to create a diverse range of energetic compounds. rsc.org This strategy involves using common pyrimidine-based raw materials to synthesize molecules with open-chain, monocyclic, bicyclic, and fused skeletons, many of which exhibit promising energetic properties. rsc.org For example, starting from 2-aminopyrimidine-4,6(1H,5H)-dione, researchers have synthesized energetic compounds with high densities and excellent detonation performance. rsc.org One such derivative exhibited a density of 1.91 g/cm³, a heat of formation of 331.9 kJ/mol, a calculated detonation velocity of 8680 m/s, and a detonation pressure of 35.36 GPa. rsc.org

The process often involves introducing energetic functional groups, such as nitro (-NO₂) or azido (-N₃), onto the pyrimidine ring. For instance, 4,6-dichloro-5-nitropyrimidine can be used as a precursor to synthesize compounds like 8-nitrotetrazolo[1,5-c]pyrimidin-7-amine through amination and subsequent reaction with sodium azide. rsc.org Further reactions of these derivatives can yield a variety of energetic ionic salts, which are a significant branch of energetic materials known for their superior properties compared to neutral compounds. rsc.org

| Property | Value |

|---|---|

| Density (g/cm³) | 1.91 |

| Enthalpy of Formation (kJ/mol) | 331.9 |

| Detonation Velocity (m/s) | 8680 |

| Detonation Pressure (GPa) | 35.36 |

The strategic advantage of using the pyrimidine framework lies in the ability to access a wide scope of high-energy backbones from low-cost raw materials through relatively simple synthesis steps. rsc.org This approach provides a critical reference for the future development of novel energetic materials with tailored properties. rsc.org

Development of Chemical Probes for Biochemical Pathway Elucidation

This compound and its derivatives are valuable scaffolds for the development of chemical probes, which are small molecules used to study and manipulate biological systems. mskcc.org These tools are essential in the field of chemical biology for investigating complex biological pathways in the native cellular environment. mskcc.orgpitt.edu

Pyrimidines are of fundamental biological importance as they are structural components of DNA and RNA, and their nucleotides are precursors for the synthesis of lipids and carbohydrates. nih.gov The biochemical pathways responsible for the synthesis, degradation, and recycling of pyrimidines are crucial for cellular proliferation and survival. nih.govcreative-proteomics.com Consequently, molecules that can interact with and report on the status of these pathways are of great interest.

The development of chemical probes from pyrimidine scaffolds allows researchers to "mutate" chemicals to gain knowledge about a specific protein or cellular state. mskcc.org These probes can be designed in various forms:

Fluorescent Probes: By attaching a fluorescent tag, the molecules can be visualized in cells using microscopy or flow cytometry, allowing for the tracking of specific enzymes or pathways. mskcc.org

Affinity Probes: Incorporating a biotin tag or attaching the molecule to a solid support enables the isolation of protein targets for identification through techniques like mass spectrometry. mskcc.org

Radiolabeled Probes: The introduction of a radioactive isotope allows for non-invasive imaging techniques to study the probe's distribution and target engagement in living organisms. mskcc.org

A key area of application is the study of pyrimidine metabolism. This encompasses all the enzymes involved in the synthesis, salvage, and interconversion of pyrimidine molecules. nih.gov Research has shown a tight link between pyrimidine metabolism and other critical cellular processes. For example, in Escherichia coli, the pyrimidine nucleotide biosynthetic pathway modulates the production of curli fibers and cellulose, which are key components of biofilms. plos.org Perturbations in this pathway, which could be induced or monitored by chemical probes, allow the bacterial cell to sense environmental signals and adapt accordingly. plos.org By designing probes based on the pyrimidine-4,5-diamine structure, scientists can create tools to further elucidate these complex regulatory networks and their implications in health and disease. mskcc.orgnih.gov

Interdisciplinary Research on Pyrimidine 4,5 Diamine Hydrochloride in Biochemical Contexts

Involvement in De Novo Pyrimidine (B1678525) Biosynthesis Pathways (Chemical Aspects)

The de novo biosynthesis of pyrimidines is a fundamental metabolic pathway that constructs the pyrimidine ring from simpler precursor molecules. Chemically, this pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, ATP, and bicarbonate, catalyzed by carbamoyl phosphate synthetase II. This is followed by a series of enzymatic reactions including the formation of N-carbamoylaspartate, cyclization to dihydroorotate (B8406146), oxidation to orotate (B1227488), and the addition of a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP). The final step is the decarboxylation of OMP to yield uridine-5'-monophosphate (UMP), the parent pyrimidine nucleotide from which others are derived.

Based on current biochemical literature, Pyrimidine-4,5-diamine hydrochloride and its parent compound, 4,5-diaminopyrimidine (B145471), are not known to be intermediates or direct participants in the de novo pyrimidine biosynthesis pathway. The structure of Pyrimidine-4,5-diamine lacks the carboxyl group and the N-glycosidic bond to a ribose phosphate moiety that are characteristic of the intermediates in this pathway.

However, it is noteworthy that 4,5-diaminopyrimidines are crucial precursors for the synthesis of purines, a related class of nitrogenous bases. This synthesis pathway is distinct from pyrimidine biosynthesis. The chemical logic of purine (B94841) synthesis involves building the imidazole (B134444) ring onto the pre-existing pyrimidine ring of a 4,5-diaminopyrimidine derivative.

Role in Pyrimidine Salvage Pathways (Chemical Aspects)

Pyrimidine salvage pathways are metabolic routes that recycle pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids (DNA and RNA). These pathways are energetically more efficient than de novo synthesis. The key chemical transformations in the pyrimidine salvage pathway involve the conversion of free pyrimidine bases (uracil, thymine) into their corresponding nucleotides. This is typically achieved in two steps:

Nucleoside formation: A pyrimidine base reacts with ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate to form a nucleoside, catalyzed by nucleoside phosphorylases.

Nucleotide formation: The resulting nucleoside is then phosphorylated by a kinase to yield a nucleotide (e.g., UMP, TMP).

There is no scientific evidence to suggest that this compound or 4,5-diaminopyrimidine is a substrate or an intermediate in the pyrimidine salvage pathways. The enzymes of this pathway, such as uridine (B1682114) phosphorylase, thymidine (B127349) phosphorylase, and the various nucleoside kinases, exhibit specificity for the canonical pyrimidine bases (uracil, thymine (B56734), and cytosine) and their corresponding nucleosides. The presence of two amino groups at the 4 and 5 positions of the pyrimidine ring in Pyrimidine-4,5-diamine distinguishes it structurally from the substrates recognized by these salvage enzymes.

Chemical Biology Approaches to Pyrimidine-Related Enzymes and Metabolic Transformations

Chemical biology utilizes small molecules to study and manipulate biological systems. While there are no widespread reports of this compound being used as a chemical probe for pyrimidine-related enzymes, its chemical structure presents potential for such applications.

The two adjacent amino groups on the pyrimidine ring are nucleophilic and can be chemically modified. This allows for the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers. Such derivatized molecules could be used to probe the active sites of enzymes involved in nucleotide metabolism, although their structural difference from natural substrates would likely make them inhibitors rather than substrates.

Furthermore, 4,5-diaminopyrimidines are known to be versatile precursors in the synthesis of various heterocyclic compounds, including purines and pteridines. This reactivity can be exploited in the design of inhibitors for enzymes in these pathways. For example, by reacting 4,5-diaminopyrimidine with various dicarbonyl compounds, a library of pteridine (B1203161) derivatives could be synthesized and screened for inhibitory activity against enzymes like dihydrofolate reductase, which is a target for some anticancer drugs.

Recent research has explored the use of 2,4,5-triaminopyrimidine derivatives, which are structurally related to 4,5-diaminopyrimidine, as fluorescent probes for monitoring cell viability. This highlights the potential of functionalized pyrimidines in developing new tools for chemical biology.

Chemical Aspects of Pyrimidine Degradation Pathways

The catabolism of pyrimidines involves the breakdown of the pyrimidine ring into smaller, excretable molecules. The chemical steps of this pathway for uracil (B121893) and cytosine are as follows:

Cytosine is first deaminated to uracil.

Uracil is reduced to dihydrouracil (B119008) by dihydropyrimidine (B8664642) dehydrogenase.

The dihydrouracil ring is hydrolyzed to N-carbamoyl-β-alanine by dihydropyrimidinase.

Finally, N-carbamoyl-β-alanine is cleaved to β-alanine, ammonia (B1221849), and carbon dioxide by β-ureidopropionase.

Thymine is degraded through a similar pathway, yielding β-aminoisobutyrate instead of β-alanine.

As with the biosynthetic and salvage pathways, there is no evidence indicating that this compound is an intermediate or substrate in the pyrimidine degradation pathway. The enzymes in this pathway are specific for the structures of uracil and thymine, and the presence of the amino groups in Pyrimidine-4,5-diamine would prevent it from being recognized and processed by these enzymes.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₇ClN₄ |

| Molecular Weight | 146.58 g/mol |

| Appearance | Off-white to tan crystalline powder |

| Solubility | Soluble in water |

| Parent Compound | 4,5-Diaminopyrimidine |

Table 2: Key Enzymes in Pyrimidine Metabolism

| Pathway | Enzyme | Function |

| De Novo Synthesis | Carbamoyl phosphate synthetase II | Catalyzes the first committed step |

| Aspartate transcarbamoylase | Adds aspartate to carbamoyl phosphate | |

| Dihydroorotase | Cyclizes N-carbamoylaspartate | |

| Dihydroorotate dehydrogenase | Oxidizes dihydroorotate to orotate | |

| UMP synthase | Converts orotate to UMP | |

| Salvage Pathway | Uridine phosphorylase | Converts uracil to uridine |

| Thymidine phosphorylase | Converts thymine to thymidine | |

| Uridine-cytidine kinase | Phosphorylates uridine and cytidine | |

| Thymidine kinase | Phosphorylates thymidine | |

| Degradation Pathway | Dihydropyrimidine dehydrogenase | Reduces uracil and thymine |

| Dihydropyrimidinase | Hydrolyzes the dihydropyrimidine ring | |

| β-ureidopropionase | Cleaves N-carbamoyl-β-amino acids |

Q & A

Q. What are the standard synthetic routes for Pyrimidine-4,5-diamine hydrochloride, and how can intermediates be validated?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzylidene-protected intermediates (e.g., N5-substituted derivatives) can be prepared by reacting pyrimidine precursors with substituted aldehydes under acidic conditions . Key validation steps include:

Q. How should researchers handle solubility challenges during purification?

this compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF). Recommended methods:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 60–70°C to enhance crystal yield .

- Column chromatography : Employ silica gel with a gradient elution of dichloromethane/methanol (95:5 to 80:20) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivatization studies?

For synthesizing bioactive derivatives (e.g., antitubular agents):

- Catalyst screening : Test Pd/C or CuI for cross-coupling reactions; yields vary with catalyst loading (5–10 mol%) .

- Temperature control : Maintain 80–100°C for imine formation to avoid side reactions (e.g., over-oxidation) .

- Kinetic monitoring : Use in-situ FTIR to track amine group reactivity and adjust reagent stoichiometry .

Q. How should researchers address discrepancies in reported melting points (e.g., 204–206°C vs. 210°C)?

Discrepancies may arise from:

- Polymorphism : Recrystallize the compound from different solvent systems (e.g., acetonitrile vs. ethanol) and compare DSC thermograms .

- Impurity profiles : Conduct elemental analysis (C, H, N) to confirm stoichiometry and rule out hydrate formation .

Q. What strategies are effective for evaluating its biological activity in vitro?

- Antimycobacterial assays : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC ≤ 12.5 µg/mL indicates high potency) .

- Cytotoxicity screening : Compare IC₅₀ values in Vero cells to assess selectivity indices (>10 preferred) .

- Metabolic stability : Perform hepatic microsome assays (human/rat) with LC-MS quantification of parent compound degradation .

Q. How can computational modeling guide structural modifications for enhanced target binding?

- Docking studies : Use AutoDock Vina to simulate interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). Focus on hydrogen bonding with pyrimidine amines .

- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with MIC data to prioritize electron-withdrawing groups .

Data Contradiction Analysis

Q. How to resolve conflicting reports on stability under long-term storage?

- Degradation pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months).

- HPLC-UV : Detect hydrolysis byproducts (e.g., pyrimidine-4,5-diol) at 254 nm .

- TGA : Assess moisture uptake (>5% weight loss indicates hygroscopicity requiring desiccants) .

Q. Why do solubility values vary across studies, and how can this be mitigated?

- Solvent polarity : Compare logP values (experimental vs. predicted) to identify optimal solvents.

- pH dependence : Test solubility in buffered solutions (pH 2–9); protonation of amines enhances aqueous solubility at pH < 4 .

Methodological Best Practices